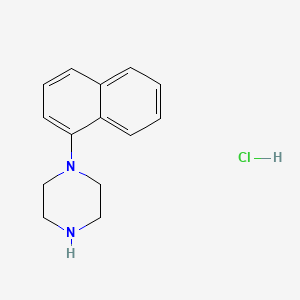

1-(1-Naphthyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-naphthalen-1-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYPNZFOCZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908803 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104113-71-5 | |

| Record name | 1-(Naphthalen-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104113-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(1-Naphthyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine hydrochloride (1-NP) is a versatile phenylpiperazine derivative that exhibits a complex pharmacological profile, primarily acting as a non-selective, mixed agonist-antagonist at multiple serotonin (B10506) (5-HT) receptors. This technical guide provides a comprehensive overview of its mechanism of action, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information is supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Pharmacological Profile

1-(1-Naphthyl)piperazine is a serotonergic ligand that interacts with a wide array of 5-HT receptor subtypes. Its mechanism is characterized by a mixed functional profile, demonstrating partial agonism at the 5-HT1 receptor family and antagonism at the 5-HT2 receptor family.[1] It also shows high affinity for several other 5-HT receptors.[1] This complex pharmacology results in a nuanced modulation of the serotonergic system.

Receptor Binding Affinity

The binding affinity of 1-NP has been quantified at several key serotonin receptors. The following table summarizes the available quantitative data from radioligand binding assays.

| Receptor Subtype | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1 | Rat Cortical Membranes | [3H]Serotonin | - | 6 | [2][3] |

| 5-HT2 | Rat Cortical Membranes | [3H]Spiperone | - | 1 | [2][3] |

| Human 5-HT6 | Recombinant Cells | Not Specified | 120 | - | [2][3][4] |

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

Functional Activity

The functional effects of 1-NP are receptor-dependent, acting as either a partial agonist or an antagonist.

-

5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): 1-NP exhibits partial agonist activity at these receptors.[1] In the absence of serotonin, it can mimic the effects of 5-HT1 agonists, leading to a decrease in serotonin turnover and an increase in serum corticosterone.

-

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): 1-NP functions as an antagonist at these receptors.[1] It effectively blocks contractions induced by serotonin in the rat fundus, a classic 5-HT2 receptor-mediated response, with an IC50 of 1 nM.[2][3]

-

Other 5-HT Receptors: 1-NP has also been shown to have a high affinity for 5-HT3, 5-HT5A, and 5-HT7 receptors.[1]

Downstream Signaling Pathways

The functional outcomes of 1-NP's interaction with 5-HT receptors are dictated by the G-protein coupling of each receptor subtype.

Gi/o-Coupled Receptors (5-HT1 Family)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are all coupled to inhibitory G-proteins of the Gi family.[2][5][6] As a partial agonist at these receptors, 1-NP leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).

Gq/11-Coupled Receptors (5-HT2 Family)

The 5-HT2A, 5-HT2B, and 5-HT2C receptors are coupled to Gq/11 G-proteins.[7][8] As an antagonist, 1-NP blocks the serotonin-induced activation of this pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.

Gs-Coupled Receptors (5-HT6 and 5-HT7)

The 5-HT6 and 5-HT7 receptors are coupled to the stimulatory Gs-protein, which activates adenylyl cyclase to increase cAMP production.[9][10] While 1-NP has a high affinity for these receptors, its functional effect (agonist vs. antagonist) is less clearly defined in the available literature and may be context-dependent.

Experimental Protocols

The characterization of 1-NP's mechanism of action relies on a suite of standard pharmacological assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of 1-NP for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a constant concentration of a specific radioligand (e.g., [3H]Serotonin for 5-HT1 receptors) and varying concentrations of the unlabeled test compound (1-NP).

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay determines the functional effect of 1-NP on Gs- and Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.

-

Compound Addition:

-

Agonist Mode (for Gs): Varying concentrations of 1-NP are added to the cells.

-

Antagonist Mode (for Gs): Cells are pre-incubated with varying concentrations of 1-NP before adding a known agonist at its EC80 concentration.

-

Agonist Mode (for Gi/o): Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of 1-NP to measure the inhibition of cAMP production.

-

-

Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.

-

Cell Lysis and Detection: A lysis buffer is added, followed by detection reagents. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, which are competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis: The signal is measured on a plate reader. For agonist activity, an EC50 is determined. For antagonist activity, an IC50 is determined.

Functional Assay: Phosphoinositide Hydrolysis

This assay is used to assess the functional activity of 1-NP at Gq/11-coupled receptors by measuring the accumulation of inositol phosphates (IPs).

Methodology:

-

Cell Culture and Labeling: Cells expressing the Gq/11-coupled receptor are cultured and pre-labeled by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Washing: The cells are washed to remove unincorporated [3H]myo-inositol.

-

Compound Addition:

-

Agonist Mode: Varying concentrations of 1-NP are added.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of 1-NP before stimulation with a known agonist.

-

-

Incubation and Lysis: After incubation, the reaction is stopped, and the cells are lysed, typically with an acid.

-

IP Isolation: The soluble inositol phosphates are separated from the lipid fraction.

-

Quantification: The total [3H]inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of 1-NP.

Conclusion

This compound is a pharmacologically complex molecule with a broad spectrum of activity across the serotonin receptor family. Its primary mechanism of action involves a mixed profile of partial agonism at 5-HT1 receptors and antagonism at 5-HT2 receptors, leading to a differential modulation of Gi/o and Gq/11 signaling pathways, respectively. Its high affinity for 5-HT6 and 5-HT7 receptors suggests further modulation of Gs-mediated signaling. This detailed understanding of its binding affinities, functional effects, and downstream signaling, as elucidated by the experimental protocols described herein, is critical for its application in neuroscience research and for the development of more selective and potent therapeutic agents.

References

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-(1-Naphthyl)piperazine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine hydrochloride (1-NP) is a synthetic compound belonging to the arylpiperazine class, recognized for its complex pharmacological profile, primarily as a ligand for serotonin (B10506) (5-HT) receptors. This technical guide provides a comprehensive overview of the pharmacological characteristics of 1-NP, including its receptor binding affinity, functional activity, and emerging insights into its pharmacokinetics and in vivo effects. The information is presented to support further research and drug development endeavors involving this molecule.

Introduction

1-(1-Naphthyl)piperazine is a derivative of piperazine (B1678402) characterized by a naphthyl group attached to one of the piperazine nitrogens. It is a non-selective serotonergic agent, exhibiting a mixed and complex profile of partial agonism and antagonism across various serotonin receptor subtypes.[1][2] Its interactions with other neurotransmitter systems, such as dopamine (B1211576) and adrenergic receptors, are less characterized but of significant interest for a complete understanding of its pharmacological actions. This document aims to consolidate the current knowledge on the pharmacological profile of 1-NP, presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key pathways to facilitate further investigation.

Receptor Binding Profile

The primary pharmacological characteristic of 1-(1-Naphthyl)piperazine is its high affinity for multiple serotonin receptors. The available quantitative data from radioligand binding assays are summarized in the table below.

| Receptor Family | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Serotonin | 5-HT1A | - | - | - | - | - | [1] |

| 5-HT1B | - | - | - | - | - | [1] | |

| 5-HT1D | - | - | - | - | - | [1] | |

| 5-HT1E | - | - | - | - | - | [1] | |

| 5-HT1F | - | - | - | - | - | [1] | |

| 5-HT2A | Rat | Cortical Membranes | - | - | 1 | [3][4] | |

| 5-HT2B | - | - | - | - | - | [1] | |

| 5-HT2C | - | - | - | - | - | [1] | |

| 5-HT6 | Human | - | - | 120 | - | [3][4] | |

| 5-HT1 (non-selective) | Rat | Cortical Membranes | - | - | 6 | [3][4] |

Functional Activity

1-NP exhibits a complex functional profile, acting as a partial agonist at some serotonin receptors and an antagonist at others. This mixed functionality contributes to its nuanced in vivo effects.

| Receptor Subtype | Functional Effect | Experimental System | Observed Effect | Reference |

| 5-HT1 family | Agonist (in the absence of 5-HT) | In vivo (rat) | Decreased 5-HT turnover, increased serum corticosterone | [3][4] |

| 5-HT1A | Partial Agonist | - | - | [1] |

| 5-HT1B | Partial Agonist | - | - | [1] |

| 5-HT1D | Partial Agonist | - | - | [1] |

| 5-HT1E | Partial Agonist | - | - | [1] |

| 5-HT1F | Partial Agonist | - | - | [1] |

| 5-HT2 family | Antagonist | Rat stomach fundus | Blocked 5-HT and tryptamine-induced contraction (IC50 = 1 nM) | [3][4] |

| 5-HT2A | Antagonist | - | - | [1] |

| 5-HT2B | Antagonist | - | - | [1] |

| 5-HT2C | Antagonist | - | - | [1] |

Signaling Pathways

The functional activity of 1-NP is mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of various intracellular signaling cascades.

Serotonin 5-HT1 Receptor Signaling (Gi/o-coupled)

As a partial agonist at 5-HT1 receptors, 1-NP is expected to activate Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Naphthyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1-Naphthyl)piperazine, a significant building block in medicinal chemistry. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, outlines purification methods, and presents a thorough characterization of the compound using modern analytical techniques.

Synthesis of 1-(1-Naphthyl)piperazine

The synthesis of 1-(1-Naphthyl)piperazine is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the efficient formation of the C-N bond between the naphthyl group and the piperazine (B1678402) ring.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 1-(1-Naphthyl)piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of 1-(1-Naphthyl)piperazine.

Materials:

-

1-Bromonaphthalene

-

Piperazine

-

Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (B28343) (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 eq), piperazine (1.5 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and BINAP (0.08 eq).

-

Add anhydrous toluene (10 volumes relative to the limiting reagent).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the mixture to 110 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(1-Naphthyl)piperazine can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified 1-(1-Naphthyl)piperazine.

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization is one in which 1-(1-Naphthyl)piperazine is sparingly soluble at room temperature but highly soluble when hot. Ethanol (B145695) or a mixture of ethanol and water can be effective.[1][2][3][4][5]

-

Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[1] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][6]

Expected Yield: The yield of pure 1-(1-Naphthyl)piperazine after purification is typically in the range of 70-85%.

Characterization of 1-(1-Naphthyl)piperazine

The identity and purity of the synthesized 1-(1-Naphthyl)piperazine should be confirmed by a combination of spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molar Mass | 212.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported; varies with purity |

| CAS Number | 57536-86-4 |

Table 1: Physical properties of 1-(1-Naphthyl)piperazine.[7]

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 - 7.95 | m | 2H | Aromatic protons of the naphthyl ring |

| ~7.40 - 7.55 | m | 3H | Aromatic protons of the naphthyl ring |

| ~7.25 - 7.35 | m | 2H | Aromatic protons of the naphthyl ring |

| ~3.20 - 3.30 | t | 4H | -CH₂- protons of the piperazine ring adjacent to the naphthyl group |

| ~3.10 - 3.20 | t | 4H | -CH₂- protons of the piperazine ring adjacent to the NH group |

| ~1.80 | br s | 1H | -NH- proton of the piperazine ring |

Table 2: Predicted ¹H NMR spectral data for 1-(1-Naphthyl)piperazine.

-

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Quaternary carbon of the naphthyl ring attached to nitrogen |

| ~134.5 | Quaternary carbon of the naphthyl ring |

| ~128.0 - 129.0 | Aromatic CH carbons of the naphthyl ring |

| ~125.0 - 126.5 | Aromatic CH carbons of the naphthyl ring |

| ~122.0 - 124.0 | Aromatic CH carbons of the naphthyl ring |

| ~110.0 - 115.0 | Aromatic CH carbon of the naphthyl ring |

| ~52.0 | -CH₂- carbons of the piperazine ring adjacent to the naphthyl group |

| ~46.0 | -CH₂- carbons of the piperazine ring adjacent to the NH group |

Table 3: Predicted ¹³C NMR spectral data for 1-(1-Naphthyl)piperazine.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretching vibration of the secondary amine |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2940, ~2830 | Strong | Aliphatic C-H stretching of the piperazine ring |

| ~1590, ~1500, ~1450 | Medium-Strong | C=C stretching vibrations of the aromatic naphthyl ring |

| ~1240 | Strong | C-N stretching vibration |

| ~770 - 800 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Characteristic FT-IR absorption bands for 1-(1-Naphthyl)piperazine.[8][9]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI):

-

Molecular Ion (M⁺): m/z = 212

-

Major Fragments: Fragmentation of the piperazine ring is expected, leading to characteristic losses. Common fragments for aryl piperazines include ions resulting from the cleavage of the C-N bonds within the piperazine ring and the bond between the naphthyl group and the piperazine ring.

-

Biological Context and Signaling

1-(1-Naphthyl)piperazine is a well-known serotonergic agent that interacts with a variety of serotonin (B10506) (5-HT) receptors.[10] It acts as a non-selective, mixed agent, exhibiting partial agonism at several 5-HT₁ receptors (5-HT₁ₐ, 5-HT₁ₑ, etc.) and antagonism at 5-HT₂ receptors (5-HT₂ₐ, 5-HT₂ₑ, etc.).[10][11] This complex pharmacology makes it a valuable tool for neuroscience research and a starting point for the development of more selective ligands.

Figure 2: Simplified interaction of 1-(1-Naphthyl)piperazine with serotonin receptors.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 1-(1-Naphthyl)piperazine. The described Buchwald-Hartwig amination protocol offers an efficient and reliable route to this valuable compound. The provided spectroscopic data serves as a benchmark for the structural verification and purity assessment of the synthesized material, which is crucial for its application in research and drug development.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. mt.com [mt.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 7. 1-(1-Naphthylmethyl)piperazine | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 11. apexbt.com [apexbt.com]

A Comprehensive Technical Guide to 1-(1-Naphthyl)piperazine as a Serotonin Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a synthetic psychoactive compound belonging to the piperazine (B1678402) chemical class. It is recognized for its significant interaction with the serotonergic system, exhibiting a complex pharmacological profile. This technical guide provides an in-depth overview of 1-NP's binding affinity and functional activity at various serotonin (B10506) (5-HT) receptor subtypes. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic ligands and their therapeutic potential.

Pharmacological Profile

1-(1-Naphthyl)piperazine is a non-selective serotonergic agent, demonstrating a mixed agonist and antagonist profile at different 5-HT receptor subtypes. Its complex pharmacology has made it a subject of interest in neuroscience research.

Binding Affinity

1-NP exhibits high affinity for several serotonin receptors. Radioligand binding assays have been instrumental in quantifying this affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The available data from studies on rat cortical membranes and human cloned receptors are summarized below.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |

| 5-HT1 | - | 6 | Rat Cortical Membranes | [1] |

| 5-HT2 | - | 1 | Rat Cortical Membranes | [1] |

| 5-HT6 | 120 | - | Human | [2] |

Functional Activity

The functional activity of 1-NP varies depending on the receptor subtype, highlighting its mixed agonist-antagonist properties. In vitro and in vivo studies have characterized its effects on receptor signaling and subsequent physiological responses.

-

5-HT1A Receptor: 1-NP acts as a 5-HT1A receptor agonist. This is supported by its ability to decrease serotonin turnover and increase serum corticosterone (B1669441) levels in rats, effects that are characteristic of central serotonin receptor activation[3].

-

5-HT2A/2C Receptors: 1-NP functions as an antagonist at 5-HT2A and 5-HT2C receptors[4][5]. This antagonist activity is believed to contribute to some of its behavioral effects.

-

Peripheral vs. Central Activity: Interestingly, 1-NP has been shown to act as an antagonist at peripheral (vascular) serotonin receptors while behaving as an agonist at central serotonin receptors[3].

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been used to characterize the pharmacological profile of 1-(1-Naphthyl)piperazine.

Radioligand Binding Assay (Competitive Binding)

This protocol is a representative method for determining the binding affinity of 1-NP for serotonin receptors.

Objective: To determine the Ki value of 1-NP for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT6).

-

Radioligand (e.g., [3H]-LSD).

-

1-(1-Naphthyl)piperazine (unlabeled competitor).

-

Assay buffer.

-

Scintillation cocktail.

-

96-well microtiter plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled 1-NP.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 1-NP concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rats

This protocol, based on the work of Pruus et al. (2002), details the in vivo measurement of extracellular serotonin and its metabolite, 5-HIAA, in the rat brain following the administration of 1-NP[4][5].

Objective: To assess the effect of 1-NP on serotonergic neurotransmission in a specific brain region.

Materials:

-

Male Wistar rats (280 ± 30 g).

-

1-(1-Naphthyl)piperazine HCl.

-

Citalopram HBr (for co-administration studies).

-

Chloral (B1216628) hydrate (B1144303) (anesthetic).

-

Microdialysis probes and guide cannulas.

-

Stereotaxic apparatus.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rats with chloral hydrate. Using a stereotaxic apparatus, implant a guide cannula into the desired brain region (e.g., frontal cortex). Allow the animals to recover for 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate. Allow for an equilibration period to achieve a stable baseline of extracellular serotonin.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15 minutes) to establish baseline levels of serotonin and 5-HIAA.

-

Drug Administration: Administer 1-NP (e.g., 2 mg/kg, i.p.) and/or other compounds as required by the experimental design.

-

Post-Injection Sample Collection: Continue collecting dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin and 5-HIAA.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline and analyze for statistically significant changes.

Open-Field Test in Rats

This behavioral assay, as described by Pruus et al. (2002), is used to evaluate the anxiolytic-like and locomotor effects of 1-NP[4][5].

Objective: To assess the behavioral effects of 1-NP in a novel environment.

Materials:

-

Male Wistar rats (200-260 g).

-

1-(1-Naphthyl)piperazine HCl.

-

Open-field arena (e.g., a square wooden arena, 1 x 1 m with 40 cm side walls, with the floor divided into sixteen squares).

-

Video recording and analysis software (optional, for automated tracking).

Procedure:

-

Habituation: Acclimate the rats to the testing room for a period before the experiment.

-

Drug Administration: Administer 1-NP (e.g., 2 mg/kg, i.p.) or vehicle to the rats.

-

Test Initiation: After a specified pre-treatment time, place the rat in the center of the open-field arena.

-

Behavioral Recording: Record the rat's behavior for a set duration (e.g., 4 minutes). Key behaviors to score include:

-

Line Crossings: The number of times the rat crosses the lines on the floor of the arena.

-

Rearing: The number of times the rat stands on its hind legs.

-

Time in Center: The amount of time the rat spends in the central squares of the arena (an indicator of anxiety-like behavior).

-

-

Data Analysis: Compare the behavioral parameters between the 1-NP-treated group and the vehicle-treated control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 1-(1-Naphthyl)piperazine and the workflows of the experimental protocols described above.

Caption: Signaling pathways of 1-(1-Naphthyl)piperazine at 5-HT1A and 5-HT2A receptors.

Caption: Workflow for determining the binding affinity of 1-NP using a radioligand binding assay.

Caption: Workflow for in vivo microdialysis to measure serotonin levels after 1-NP administration.

Conclusion

1-(1-Naphthyl)piperazine is a valuable research tool for investigating the complexities of the serotonergic system. Its mixed agonist/antagonist profile at different 5-HT receptor subtypes provides a unique pharmacological scaffold for probing the roles of these receptors in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further elucidate the neuropharmacology of 1-NP and similar compounds. A thorough understanding of its binding affinities, functional activities, and in vivo effects is crucial for the potential development of novel therapeutics targeting the serotonergic system.

References

- 1. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 2. 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

chemical properties and structure of 1-(1-Naphthyl)piperazine

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(1-Naphthyl)piperazine

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. It is recognized primarily for its complex serotonergic activity, functioning as a mixed agonist and antagonist at various serotonin (B10506) (5-HT) receptor subtypes. This dual activity makes it a valuable tool in neuroscience research for probing the function of the serotonin system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of 1-(1-Naphthyl)piperazine. It includes detailed, representative experimental protocols for its synthesis and key pharmacological assays, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-(1-Naphthyl)piperazine is an N-arylpiperazine characterized by a piperazine (B1678402) ring linked to a naphthalene (B1677914) moiety at the 1-position.[1] This structure is foundational to its interaction with serotonin receptors.

Structure:

-

Core Moieties: The molecule consists of two primary structural components: the bicyclic aromatic naphthalene ring system and the saturated heterocyclic piperazine ring.

-

Linkage: The nitrogen atom at position 1 of the piperazine ring is directly attached to the C1 position of the naphthalene ring.

-

Key Functional Groups: The structure features a tertiary amine within the naphthalene-substituted part of the piperazine ring and a secondary amine at the 4-position of the piperazine ring, which is crucial for its chemical reactivity and biological activity.

Physicochemical and Identification Data

Quantitative data for 1-(1-Naphthyl)piperazine and its commonly used hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | 1-(naphthalen-1-yl)piperazine | 1-(naphthalen-1-yl)piperazine hydrochloride | [2] |

| Synonyms | 1-NP, 1-Naphthylpiperazine | 1-NP HCl | [1] |

| CAS Number | 57536-86-4 | 104113-71-5 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ · HCl | [1][2] |

| Molar Mass | 212.296 g/mol | 248.7 g/mol | [1][2] |

| Melting Point | Data not available | 235-237 °C | [] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | DMSO: 20 mg/mLEthanol: 25 mg/mLDMF: 30 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |

Note: The melting point for the related compound 1-(1-Naphthylmethyl)piperazine is 63-67 °C.[4]

Pharmacological Profile

1-(1-Naphthyl)piperazine is a non-selective serotonergic agent with a complex mechanism of action, exhibiting different effects at various 5-HT receptor subtypes.[2] This mixed activity profile is central to its use in pharmacological research.

Mechanism of Action

The compound's primary mechanism involves direct interaction with multiple serotonin receptors:

-

Partial Agonist Activity: It acts as a partial agonist at 5-HT₁ subfamily receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, and 5-HT₁₣.[2]

-

Antagonist Activity: It functions as an antagonist at 5-HT₂ subfamily receptors, including 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C.[2]

-

High Affinity: It also demonstrates high affinity for 5-HT₃, 5-HT₅ₐ, 5-HT₆, and 5-HT₇ receptors.[2]

The antagonism of the 5-HT₂C receptor is believed to mediate some of its observed in vivo effects in animal models, such as hyperphagia (increased food intake) and anxiolysis (reduction of anxiety).[2]

Receptor Affinity and Potency

The binding affinity (Ki) and functional potency (IC₅₀) at key serotonin receptors have been quantified in vitro, as detailed in the table below.

| Receptor Target | Assay Type | Value | Species/Tissue | Reference(s) |

| 5-HT₁ Receptors | Inhibition (IC₅₀) | 6 nM | Rat Cortical Membranes | [1][5] |

| 5-HT₂ Receptors | Inhibition (IC₅₀) | 1 nM | Rat Cortical Membranes | [1][5] |

| 5-HT₆ Receptor | Binding Affinity (Ki) | 120 nM | Human | [1][5] |

| 5-HT Induced Contraction | Inhibition (IC₅₀) | 1 nM | Rat Stomach Fundus | [1][5] |

Signaling Pathway

The interaction of 1-(1-Naphthyl)piperazine with the serotonergic system involves multiple G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events. The diagram below illustrates its divergent actions on the 5-HT₁ and 5-HT₂ receptor families.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 4. 40675-81-8 CAS MSDS (1-(1-NAPHTHYLMETHYL)PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-(1-NAPHTHYL)PIPERAZINE HYDROCHLORIDE | 104113-71-5 [chemicalbook.com]

The Arylpiperazine Saga: A Journey from Serendipity to Precision in Neuroscience

A comprehensive exploration of the discovery, history, and neuropharmacological significance of arylpiperazine compounds, providing researchers and drug development professionals with a detailed understanding of this pivotal class of centrally acting agents.

Introduction

The arylpiperazine scaffold stands as a cornerstone in the edifice of modern neuroscience and psychopharmacology. Its remarkable versatility has given rise to a diverse armamentarium of therapeutic agents targeting a spectrum of neuropsychiatric and neurological disorders, including anxiety, depression, psychosis, and beyond. This in-depth technical guide charts the historical trajectory of arylpiperazine compounds, from their serendipitous beginnings to their current status as molecular probes and clinical mainstays. We will delve into the seminal discoveries, the evolution of their pharmacological understanding, detailed experimental methodologies that propelled their development, and the intricate signaling pathways through which they exert their effects.

A Historical Odyssey: The Dawn of the Arylpiperazine Era

The story of arylpiperazines in neuroscience is not one of linear discovery but rather a narrative woven from threads of serendipity, keen observation, and systematic chemical exploration. The mid-20th century marked a "golden age" of psychopharmacology, with the discovery of the first antipsychotics and antidepressants fundamentally altering the landscape of psychiatric care[1]. The synthesis of chlorpromazine (B137089) in 1950 is widely considered the dawn of modern psychopharmacology[1][2]. This period of intense innovation set the stage for the emergence of novel chemical scaffolds with central nervous system (CNS) activity.

While the precise moment of the first synthesis of an arylpiperazine with CNS effects is not singular, the development of psychotropic drugs in the 1950s and 1960s saw the exploration of numerous chemical classes. The arylpiperazine moiety initially appeared in compounds being investigated for other therapeutic purposes. However, it was the dedicated efforts in medicinal chemistry in the subsequent decades that honed in on the unique properties of this structural motif for targeting neurotransmitter systems.

A pivotal moment in the history of arylpiperazines was the synthesis of buspirone (B1668070) in 1968 by a team at Mead Johnson[3]. Initially developed as a potential antipsychotic, its clinical trajectory took a different course. While found to be ineffective for psychosis, its anxiolytic properties became apparent, leading to its eventual FDA approval in 1986 for the treatment of Generalized Anxiety Disorder (GAD)[3]. This marked a significant departure from the then-dominant benzodiazepines, offering a non-sedating and non-addictive alternative. The discovery of buspirone's unique mechanism of action, primarily as a partial agonist at the serotonin (B10506) 5-HT1A receptor, opened up new avenues for understanding the neurobiology of anxiety and for the rational design of new anxiolytics[4].

Following the path forged by buspirone, the arylpiperazine scaffold became a fertile ground for the development of a wide array of CNS-active agents. The ability to modify the aryl group, the piperazine (B1678402) ring, and the terminal portion of the molecule allowed for the fine-tuning of receptor affinity and functional activity. This led to the discovery of compounds with diverse pharmacological profiles, including antagonists, agonists, and partial agonists at various serotonin (5-HT) and dopamine (B1211576) (D) receptors. A notable example is aripiprazole, a third-generation antipsychotic, which exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors[5]. This "dopamine-serotonin system stabilizer" profile offered a novel approach to the treatment of schizophrenia with a potentially improved side-effect profile compared to earlier antipsychotics.

Core Pharmacology: Targeting Serotonin and Dopamine Systems

The therapeutic efficacy of arylpiperazine compounds stems from their ability to modulate key neurotransmitter systems in the brain, primarily the serotonergic and dopaminergic systems. The flexibility of the arylpiperazine structure allows for interaction with a range of G protein-coupled receptors (GPCRs) within these systems.

The Serotonergic Connection: A Focus on 5-HT1A and 5-HT2A Receptors

Many arylpiperazines exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

-

5-HT1A Receptor Partial Agonism: The anxiolytic and antidepressant effects of many arylpiperazines, such as buspirone, are attributed to their partial agonist activity at 5-HT1A receptors[4]. As partial agonists, they provide a modulatory effect, increasing serotonergic transmission in states of low serotonin and decreasing it in states of excessive serotonin.

-

5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics, including some arylpiperazine derivatives. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.

The Dopaminergic Dimension: D2 Receptor Modulation

The interaction with dopamine receptors, especially the D2 subtype, is central to the antipsychotic effects of many arylpiperazines.

-

D2 Receptor Partial Agonism: Aripiprazole's unique mechanism as a D2 partial agonist allows it to act as a functional antagonist in brain regions with high dopamine levels (mesolimbic pathway) and a functional agonist in regions with low dopamine levels (mesocortical pathway)[5]. This is believed to contribute to its broad efficacy in treating both positive and negative symptoms of schizophrenia.

-

D2 Receptor Antagonism: Many traditional and atypical antipsychotics that are arylpiperazine derivatives act as D2 receptor antagonists.

The ability to combine these different pharmacological actions within a single molecule has been a driving force in the development of multi-target arylpiperazine drugs for complex neuropsychiatric disorders.

Quantitative Pharmacology: A Comparative Analysis

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key arylpiperazine compounds at their primary molecular targets. This data provides a quantitative basis for understanding their structure-activity relationships and therapeutic applications.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Primary Clinical Use |

| Buspirone | 14.1 | 55 | 427 | Anxiolytic |

| Aripiprazole | 4.4 | 3.4 | 0.34 | Antipsychotic |

| Trazodone | 25 | 1.9 | >1000 | Antidepressant |

| Nefazodone | 40 | 2.0 | 360 | Antidepressant |

| Ziprasidone | 4.8 | 0.4 | 4.8 | Antipsychotic |

| Flibanserin | 1.0 | 1.1 | - | Hypoactive Sexual Desire Disorder |

Note: The Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

Key Experimental Protocols in Arylpiperazine Research

The discovery and development of arylpiperazine compounds have been underpinned by a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays used in their pharmacological characterization.

Synthesis of Arylpiperazine Derivatives: A General Protocol

The synthesis of long-chain arylpiperazine derivatives typically involves the N-alkylation of a substituted arylpiperazine with a suitable alkylating agent bearing the desired terminal moiety.

Materials:

-

Substituted 1-arylpiperazine

-

Alkylating agent (e.g., a chloro- or bromo-alkyl derivative of the terminal group)

-

Base (e.g., potassium carbonate, K2CO3)

-

Solvent (e.g., acetonitrile, CH3CN)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography)

Procedure:

-

To a solution of the 1-arylpiperazine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Add the alkylating agent (1-1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A) using a competitive binding assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue homogenates)

-

Radioligand with high affinity and specificity for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)

-

Test compound (unlabeled) at various concentrations

-

Non-specific binding control (a high concentration of a known ligand for the receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the test compound at different concentrations, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

-

A video camera mounted above the maze to record the animal's behavior.

-

Automated tracking software for data analysis.

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the test.

-

Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Gently place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.

-

Record the animal's behavior using the video camera and tracking software.

-

After the test, return the animal to its home cage.

-

Clean the maze thoroughly with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

-

Analyze the recorded data for parameters such as the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the total distance traveled. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways: The Intracellular Cascade

Arylpiperazine compounds exert their effects by modulating the activity of GPCRs, which in turn trigger intracellular signaling cascades. Understanding these pathways is crucial for comprehending their full pharmacological profile.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are also coupled to Gi/o proteins. Their activation by an agonist (or blockade by an antagonist) has profound effects on neuronal signaling. Similar to 5-HT1A receptors, D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. This pathway is a key target for antipsychotic drugs.

Conclusion and Future Directions

The journey of arylpiperazine compounds in neuroscience is a testament to the power of medicinal chemistry and pharmacology to unravel the complexities of the brain and provide novel therapeutic solutions. From the serendipitous discovery of the anxiolytic properties of buspirone to the rational design of multi-target antipsychotics like aripiprazole, the arylpiperazine scaffold has proven to be a remarkably fruitful starting point for drug discovery.

The future of arylpiperazine research lies in the continued exploration of their diverse pharmacological space. The development of biased agonists, which preferentially activate certain downstream signaling pathways over others, holds promise for creating more specific and better-tolerated drugs. Furthermore, the application of novel drug delivery technologies and the exploration of their potential in treating other neurological and psychiatric disorders, such as neurodegenerative diseases and substance use disorders, will undoubtedly continue to expand the therapeutic legacy of this remarkable class of compounds. The in-depth understanding of their history, pharmacology, and the experimental methodologies used to study them, as outlined in this guide, will be instrumental in guiding these future endeavors.

References

The In Vivo Effects of 1-(1-Naphthyl)piperazine on Rodent Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo behavioral effects of 1-(1-Naphthyl)piperazine (1-NPZ) in rodents. 1-NPZ is a compound known for its interaction with the serotonergic system, acting as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist.[1] This dual activity leads to a complex behavioral profile, influencing locomotor activity and anxiety-like behaviors. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of 1-NPZ's in vivo actions.

Core Behavioral Effects of 1-(1-Naphthyl)piperazine

Intraperitoneal (i.p.) administration of 1-NPZ in rats has been shown to dose-dependently increase locomotor activity in both familiar and novel environments.[1] Conversely, the compound decreases exploration of the open arms in an elevated plus maze, a behavior indicative of anxiogenic-like effects.[1]

Quantitative Behavioral Data

The following tables summarize the key quantitative findings from in vivo studies of 1-NPZ in rodents.

| Behavioral Assay | Species | Dose (i.p.) | Key Finding | Reference |

| Locomotor Activity (Ambulation) | Rat | 5, 10, 15 mg/kg | Dose-dependent increase in ambulation. | [1] |

| Elevated Plus Maze | Rat | 5, 10, 15 mg/kg | Decreased open arm exploration. | [1] |

| Neurochemical Effect | Species | Dose (i.p.) | Key Finding | Reference |

| Brain Noradrenaline (NA) | Rat | 5, 10, 15 mg/kg | Dose-dependent increase in NA levels. | [1] |

| Brain Dopamine (DA) | Rat | 5, 10, 15 mg/kg | Decrease in DA levels. | [1] |

| Brain 5-HIAA | Rat | 3-30 mg/kg | Decreased 5-HIAA concentration. | [2] |

| Serum Corticosterone | Rat | 30 mg/kg | Significant increase in serum corticosterone. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key behavioral and neurochemical experiments involving 1-NPZ.

Behavioral Testing: Locomotor Activity

Objective: To assess the effect of 1-NPZ on spontaneous locomotor activity in rodents.

Apparatus: An open field arena, often equipped with automated infrared beam detectors or video tracking software to measure movement.[4][5][6][7]

Procedure:

-

Acclimation: Rodents are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: 1-(1-Naphthyl)piperazine is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, 15 mg/kg).[1] A control group receives the vehicle only.

-

Observation Period: Immediately following injection, animals are placed individually into the open field arena.

-

Data Collection: Locomotor activity, typically measured as total distance traveled or the number of beam breaks, is recorded for a specified duration (e.g., 30-60 minutes).

Behavioral Testing: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiety-like effects of 1-NPZ in rodents. The EPM is a widely used model based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.[8]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

-

Acclimation: Animals are habituated to the testing room prior to the experiment.

-

Drug Administration: 1-NPZ is administered i.p. at various doses (e.g., 5, 10, 15 mg/kg), with a control group receiving the vehicle.[1]

-

Testing: A set time after injection (e.g., 30 minutes), each rodent is placed in the center of the maze, facing an open arm.

-

Data Collection: The animal's behavior is recorded for a standard duration (e.g., 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms. A decrease in open arm exploration is interpreted as an anxiogenic-like effect.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the study of 1-NPZ, the following diagrams are provided.

Caption: Experimental Workflow for Behavioral Analysis of 1-NPZ.

Caption: Proposed Signaling Pathway of 1-NPZ in Rodent Brain.

Conclusion

1-(1-Naphthyl)piperazine demonstrates clear and dose-dependent effects on rodent behavior, primarily increasing locomotor activity and inducing anxiety-like responses. These behavioral outcomes are likely mediated by its agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors, leading to downstream modulation of noradrenergic and dopaminergic systems. The data and protocols presented in this guide offer a foundational resource for researchers investigating the neuropharmacological profile of 1-NPZ and similar compounds. Further studies are warranted to explore the cognitive and discriminative stimulus effects of 1-NPZ in rodent models.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Locomotor activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 6. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. inotiv.com [inotiv.com]

1-(1-Naphthyl)piperazine: A Comprehensive Technical Guide to its Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that exhibits a complex and non-selective pharmacology, primarily targeting a range of serotonin (B10506) (5-HT) receptors. This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity profile, drawing from a comprehensive review of available scientific literature. The document presents quantitative binding data in a clear, tabular format for easy comparison, details the experimental methodologies used for these determinations, and visualizes the key signaling pathways associated with its primary receptor targets using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated and detailed overview of the molecular pharmacology of 1-(1-Naphthyl)piperazine.

Receptor Binding Affinity and Selectivity

1-(1-Naphthyl)piperazine is characterized as a non-selective serotonergic agent.[1] It demonstrates a mixed pharmacological profile, acting as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while functioning as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Furthermore, it possesses high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1] Its effects in animal models, such as hyperphagia, hyperactivity, and anxiolysis, are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[1]

The following tables summarize the quantitative binding affinity data (Ki and IC50 values) of 1-(1-Naphthyl)piperazine for various receptors.

Table 1: Serotonin (5-HT) Receptor Binding Affinity of 1-(1-Naphthyl)piperazine

| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Species/Tissue | Notes |

| 5-HT1 | 6 | Rat Cortical Membranes | Antagonist activity.[2] | |

| 5-HT2 | 1 | Rat Cortical Membranes | Antagonist activity.[2] | |

| 5-HT6 | 120 | Human | Affinity comparable to serotonin (Ki = 100 nM).[2] | |

| 5-HT1D | Binds with high affinity.[3] |

Table 2: Dopamine (B1211576) (DR) and Adrenergic (α) Receptor Binding Affinity of 1-(1-Naphthyl)piperazine

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue | Notes |

| D2 | Reduced cross-reactivity reported in some derivatives.[4] | ||

| α1 | Reduced cross-reactivity reported in some derivatives.[4] |

Note: A comprehensive binding profile for a full panel of dopamine and adrenergic receptors is not extensively documented in the readily available literature.

Experimental Protocols

The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (in this case, 1-NP) and its receptor.

Radioligand Binding Assay for GPCRs

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like 1-(1-Naphthyl)piperazine for a G-protein coupled receptor (GPCR).

Objective: To determine the inhibition constant (Ki) of 1-(1-Naphthyl)piperazine for a specific GPCR.

Materials:

-

Receptor Source: Membranes prepared from cells (e.g., HEK-293) stably expressing the receptor of interest, or tissue homogenates known to be rich in the target receptor (e.g., rat cortex).[5][6]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-serotonin, [³H]-spiperone).[3]

-

Test Compound: 1-(1-Naphthyl)piperazine.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to saturate all binding sites.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with appropriate pH and ionic strength.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow Diagram:

Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add the receptor membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (1-NP) to the appropriate wells.

-

For determining non-specific binding, add a saturating concentration of a known unlabeled ligand to a set of wells.

-

Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

1-(1-Naphthyl)piperazine's pharmacological effects are mediated through the activation or inhibition of specific intracellular signaling cascades upon binding to its target receptors. The following diagrams illustrate the canonical signaling pathways for the key serotonin receptors modulated by 1-NP.

5-HT1A Receptor Signaling Pathway

1-NP acts as a partial agonist at the 5-HT1A receptor. These receptors are coupled to Gi/o proteins, and their activation typically leads to an inhibitory cellular response.

Caption: Agonism at the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and activation of potassium channels.

5-HT2A Receptor Signaling Pathway

1-NP is an antagonist at the 5-HT2A receptor. These receptors are coupled to Gq/11 proteins, and their activation is linked to an excitatory cellular response through the phospholipase C pathway.

Caption: Antagonism by 1-NP blocks the Gq/11-mediated activation of the phospholipase C pathway by the 5-HT2A receptor.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor is coupled to Gq/11 proteins, and 1-NP acts as an antagonist at this receptor.

Caption: 1-NP antagonizes the 5-HT2C receptor, thereby inhibiting the Gq/11-PLC signaling cascade.

Conclusion

1-(1-Naphthyl)piperazine is a pharmacologically complex molecule with a broad spectrum of activity at serotonin receptors. Its non-selective profile, encompassing both agonistic and antagonistic actions at various 5-HT receptor subtypes, makes it a valuable tool for neuropharmacological research. The data and protocols presented in this guide offer a comprehensive resource for understanding and further investigating the intricate receptor binding and signaling properties of 1-NP. A more complete characterization of its binding to a wider array of neurotransmitter receptors, particularly dopamine and adrenergic subtypes, would provide a more nuanced understanding of its overall pharmacological profile and potential therapeutic applications or liabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 3. researchgate.net [researchgate.net]

- 4. Naphthyl piperazines with dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Labyrinth: A Technical Guide to the Safe Handling, Storage, and Safety of 1-(1-Naphthyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 1-(1-Naphthyl)piperazine hydrochloride (HCl). As a valuable tool in neuroscience research, particularly in the study of serotonergic systems, ensuring its safe and effective use is paramount. This guide synthesizes critical information from safety data sheets and pharmacological profiles to support laboratory safety and experimental integrity.

Hazard Identification and Classification

1-(1-Naphthyl)piperazine HCl is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects.

GHS Classification:

-

Eye Irritation: Category 2A.[1] Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System).[1] May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with the caution appropriate for a novel chemical substance.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of 1-(1-Naphthyl)piperazine HCl is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 104113-71-5 |

| Molecular Formula | C₁₄H₁₆N₂ · HCl |

| Molecular Weight | 248.7 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, and DMSO. |

| Storage Temperature | -20°C |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust is generated or if working outside a fume hood. |

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove contaminated clothing and wash it before reuse.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protect from light and moisture. The recommended storage temperature is -20°C.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-